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Compound of Interest |

2-[2-(2-
Compound Name: Methoxyethoxy)ethoxy]phenylamin
e
CAS No.: 126415-03-0
Cat. No.: B1317545

CAS 126415-03-0 | Chemical Identity, Synthesis, and Applications in Drug Discovery

Part 1: Executive Summary & Nomenclature

2-[2-(2-Methoxyethoxy)ethoxy]phenylamine is a specialized functionalized aniline derivative
used primarily as a building block in medicinal chemistry and chemical biology. Its core
structure features an aniline (phenylamine) scaffold substituted at the ortho (2-) position with a
short polyethylene glycol (PEG) chain (diethylene glycol monomethyl ether).

This specific substitution pattern serves two critical functions in drug design:

» Solubility Enhancement: The hydrophilic PEG tail improves the aqueous solubility of
lipophilic pharmacophores.

o Steric & Electronic Modulation: The ortho-alkoxy group acts as an electron-donating group
(EDG) while introducing steric bulk that can lock molecular conformations via intramolecular
hydrogen bonding (N-H---O), a strategy often employed in kinase inhibitor design to pre-
organize the molecule for binding.

Synonym & Identity Matrix
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Accurate nomenclature is vital for database retrieval and regulatory filing. The following table

consolidates valid synonyms and identifiers.

Category

Identifier | Synonym

Notes

Common Name

2-[2-(2-
Methoxyethoxy)ethoxy]aniline

Preferred common name.[1][2]

[3]

2-(2-(2-

IUPAC Name (2 N Systematic name.[1][2]
Methoxyethoxy)ethoxy)aniline

CAS Number 126415-03-0 Unique identifier.

) ) Informal; denotes ortho-
Alt. Chemical Name 0-PEG2-amine » )
position and PEG chain length.

2-(2-(2-

Alt. Chemical Name

Methoxyethoxy)ethoxy)benzen

amine

Alternative IUPAC phrasing.

SMILES

COCCOCCOC1=C(N)C=CC=
C1

Machine-readable string.[1]

INChl Key

LOFIXVODFAGRSJ-
UHFFFAOYSA-N

Standardized hash.

Molecular Formula

C11H17NOs

MW: 211.26 g/mol .[4]

Part 2: Structural Analysis & Visualization

The following diagram illustrates the chemical structure and its functional deconstruction,

highlighting the reactive aniline handle and the solubilizing PEG tail.
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Figure 1: Structural decomposition of the target molecule, identifying the pharmacophore
scaffold and the physicochemical modulator.

Part 3: Synthesis & Manufacturing Protocol

Expertise & Causality: Direct synthesis of this compound typically avoids the reaction of 2-
aminophenol with PEG-halides due to competing N-alkylation. Instead, the industry-standard
"Self-Validating" route utilizes the alkylation of 2-nitrophenol followed by reduction. This
ensures the alkyl chain is attached exclusively to the oxygen atom before the amine is
generated.

Step 1. O-Alkylation (Williamson Ether Synthesis)
Objective: Attach the PEG chain to the phenolic oxygen.

e Reagents: 2-Nitrophenol (1.0 eq), 1-Bromo-2-(2-methoxyethoxy)ethane (1.1 eq), Potassium
Carbonate (K2COs, 2.0 eq).

e Solvent: DMF or Acetonitrile (Polar aprotic solvent favors SN2).

e Protocol:

o

Dissolve 2-nitrophenol in DMF under N2 atmosphere.

o Add K2COs and stir at room temperature for 30 mins to generate the phenoxide anion
(color change to bright yellow/orange).

o Add 1-Bromo-2-(2-methoxyethoxy)ethane dropwise.
o Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

o Validation: Disappearance of the low-Rf phenol spot and appearance of a higher-Rf nitro-
ether spot.

o Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na=S0Oa4, and
concentrate.

Step 2: Nitro Reduction
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Objective: Convert the nitro group to the target aniline.

e Reagents: Hz gas (balloon or 1 atm), 10% Pd/C (5-10 wt%).
e Solvent: Methanol or Ethanol.

» Protocol:

Dissolve the crude nitro-intermediate in Methanol.

[e]

o Add Pd/C catalyst carefully (under inert gas to prevent ignition).
o Purge with Hz and stir vigorously at RT for 2-12 hours.

o Validation: LC-MS will show the mass shift from M+ (Nitro) to M-30+2 (Amine). The bright
yellow color of the nitro compound will fade to colorless or pale brown.

o Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. If necessary, purify
via flash chromatography (DCM/MeOH).

1-Bromo-2-(2-methoxyethoxy)ethane

2-Nitrophenol + K2CO3 / DMF

SN2 Alkylation (80°C)-
y 3
Intermediate: Reduction:
2-[2-(2-Methoxyethoxy)ethoxy]-1-nitrobenzene H2, Pd/C, MeOH

Catalytic Hydrogenation.”

Product:

2-[2-(2-Methoxyethoxy)ethoxy]phenylamine

Click to download full resolution via product page

Figure 2: Two-step synthetic pathway ensuring regioselective O-alkylation followed by
reduction.
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Part 4: Applications in Drug Development
1. PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACS) require linkers that connect a target protein ligand
to an E3 ligase ligand.

e Role: This molecule serves as a "headgroup-linker" hybrid. The aniline amine forms an
amide bond with the E3 ligase ligand (e.g., Thalidomide derivatives or VHL ligands), while
the PEG chain provides the requisite spacer length and flexibility.

o Advantage: The ortho attachment often induces a "bent" conformation, which can be critical
for ternary complex stability compared to linear para-substituted linkers.

2. Kinase Inhibitor Optimization

In the design of ATP-competitive inhibitors:

» Solubility: Replacing a standard aniline with this PEGylated variant can lower LogP by 0.5—
1.0 units, significantly improving oral bioavailability.

o Selectivity: The ether oxygen can accept a hydrogen bond from residues near the solvent
front of the ATP pocket, potentially improving selectivity profiles.

. Physicochemical :

Property Value (Predicted/Exp) Relevance

) Fragment-like; good for lead
Molecular Weight 211.26 Da o
optimization.

Moderate lipophilicity; good

LogP (Octanol/Water) ~1.0-1.4 B
membrane permeability.
] ] Less basic than alkyl amines;
pKa (Conjugate Acid) ~45-5.0 i . .
suitable for amide coupling.
Well within Veber rules for oral
TPSA ~50 A2 _ o
bioavailability (<140 A2).
o Low melting point due to
Appearance Pale yellow oil/solid

flexible PEG chain.
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Part 6: Safety & Handling (MSDS Summary)

o Hazards: As with most anilines, treat as Toxic if swallowed and Irritating to eyes/skin.

o Specific Risk: Potential for methemoglobinemia upon overexposure (characteristic of aniline
derivatives).

o Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Anilines are prone to
oxidation (darkening) upon air exposure.

e Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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